molecular formula C10H11NO3 B13934950 Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate

Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate

Cat. No.: B13934950
M. Wt: 193.20 g/mol
InChI Key: FMIWIBHSMWBVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyranopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused with a pyran ring, which is further esterified with a methyl group at the carboxylate position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate typically involves multi-component reactions. One common method involves the reaction of 3-amino-7-ethyl-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid ethyl ester with chloroacetic acid chloride, triethyl orthoformate, and hydrazine hydrate . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of microwave or solar energy has been explored to enhance the efficiency and yield of the synthesis process . These green technologies not only reduce the reaction time but also minimize the production of toxic by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H11NO3/c1-13-10(12)9-3-2-7-6-14-5-4-8(7)11-9/h2-3H,4-6H2,1H3

InChI Key

FMIWIBHSMWBVMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(COCC2)C=C1

Origin of Product

United States

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